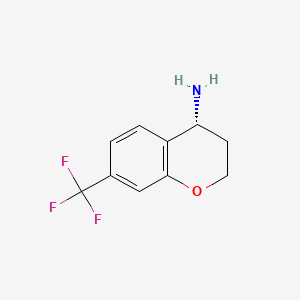

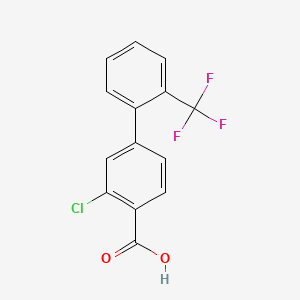

(R)-7-(trifluoromethyl)chroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

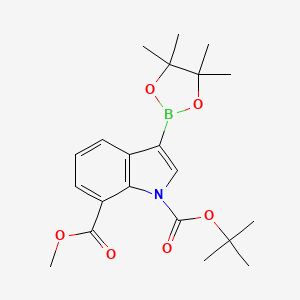

“®-7-(trifluoromethyl)chroman-4-amine” is a compound that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of “®-7-(trifluoromethyl)chroman-4-amine” involves several steps. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular formula of “®-7-(trifluoromethyl)chroman-4-amine” is C10H10F3NO . The molecular weight of the compound is 217.19 .Chemical Reactions Analysis

The chemical reactions involving “®-7-(trifluoromethyl)chroman-4-amine” are complex and involve several steps. The compound is used in the synthesis of a variety of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-7-(trifluoromethyl)chroman-4-amine” include a molecular weight of 217.19 and a molecular formula of C10H10F3NO .科学的研究の応用

Catalysts and Chemical Synthesis

(R)-7-(trifluoromethyl)chroman-4-amine is linked to various applications in catalysts and chemical synthesis. For instance, trifluoromethyl groups play a significant role in the design of pharmaceuticals and agrochemicals due to their ability to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Notably, an efficient method for appending CF3 groups to a broad range of aryl substrates has been developed, demonstrating the importance of the trifluoromethyl group in molecular frameworks (Cho et al., 2010). The trifluoromethyl group's incorporation into drug candidates could enhance various properties, making them more effective in pharmaceutical applications. Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been reported, showcasing the versatility and importance of the trifluoromethyl group in chemical synthesis (Andrews et al., 2017).

Energetic Materials

Trifluoromethyl-containing compounds are also relevant in the synthesis of energetic materials. For example, a trifluoromethyl-containing fused triazole-triazine energetic molecule exhibits high thermal stability and excellent energetic performance, making it a potential candidate for heat-resistant energetic materials (Yan et al., 2021). The presence of the trifluoromethyl group can significantly impact the stability and performance of these materials.

Coordination Chemistry

In coordination chemistry, the trifluoromethyl group contributes to the unique coordination geometries of metal complexes. Bis bidentate complexes of 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione, for instance, exhibit specific coordination properties due to the presence of the trifluoromethyl group, influencing the overall structure and behavior of the complexes (Menzies & Squattrito, 2001).

Organic Materials

In the realm of organic materials, the trifluoromethyl group's properties can be harnessed to influence the behavior of polymers and other materials. For example, star-shaped single-polymer systems with simultaneous RGB emission, where the modulation of doping concentration can achieve saturated white emission, illustrate the versatility of trifluoromethyl-containing compounds in material science (Liu et al., 2016).

将来の方向性

特性

IUPAC Name |

(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIPVIZAJIRKM-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677277 |

Source

|

| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7-(trifluoromethyl)chroman-4-amine | |

CAS RN |

1213657-96-5 |

Source

|

| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)

![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)